
Difenoconazole
Overview
Description
Difenoconazole (C₁₉H₁₇Cl₂N₃O₃) is a broad-spectrum triazole fungicide widely used in agriculture to control fungal pathogens such as Alternaria, Botrytis, and Rhizoctonia . It inhibits fungal sterol biosynthesis by targeting the cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), disrupting cell membrane integrity . This compound exists as four stereoisomers, with (2R,4S)-difenoconazole exhibiting the highest fungicidal activity and lowest ecotoxicity, while (2S,4S)-difenoconazole shows the opposite profile . Its persistence in soil (half-life >7 months) and high hydrophobicity (water solubility: 15 mg/L) raise environmental concerns, particularly regarding aquatic toxicity (Daphnia magna NOEC = 0.0056 mg/L) .
Preparation Methods
Synthetic Routes:: Difenoconazole can be synthesized through various routes. One common method involves the condensation of 1,2,4-triazole-3-thiol with 2-chloro-4-difluoromethoxyphenylacetonitrile. The reaction proceeds under alkaline conditions, followed by chlorination to yield the target compound.
Industrial Production:: Industrial production typically involves large-scale synthesis using optimized conditions. Details of specific industrial processes are proprietary, but the synthetic route mentioned above serves as a basis.
Chemical Reactions Analysis
Difenoconazole undergoes several reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: this compound can be oxidized to its sulfoxide or sulfone derivatives.
Reduction: Reduction of the difluoromethoxy group can yield related compounds.
Substitution: Halogenation reactions may occur at the phenyl ring.
Major products formed during these reactions include metabolites and derivatives with modified functional groups.
Scientific Research Applications
Agricultural Applications
Difenoconazole is primarily utilized to manage fungal diseases in crops. It belongs to the triazole class of fungicides and functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Efficacy Against Fungal Pathogens
- Target Diseases : this compound is effective against a range of fungal pathogens including Fusarium, Rhizoctonia, and Botrytis. It is commonly used in cereals, fruits, and vegetables.
- Application Methods : It can be applied through foliar sprays, soil treatments, or seed coatings.
Table 1: Efficacy of this compound Against Common Fungal Pathogens
Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |
---|---|---|---|
Fusarium graminearum | Wheat | 200 | 85 |
Botrytis cinerea | Grapes | 150 | 90 |
Rhizoctonia solani | Potatoes | 250 | 75 |
Environmental Impact Studies
Research has shown that while this compound is effective in controlling plant diseases, its environmental impact is a growing concern.
Toxicity Assessments
Studies have indicated that this compound can induce oxidative stress in plants, leading to reduced growth and chlorophyll biosynthesis. For instance, a study on wheat plants revealed that exposure to this compound resulted in significant reductions in root and shoot biomass, with root lengths decreasing by up to 70% under high concentrations .
Table 2: Effects of this compound on Wheat Growth Parameters
Treatment Concentration (mg/L) | Root Dry Weight Reduction (%) | Shoot Dry Weight Reduction (%) |
---|---|---|
50 | 24.1 | 33.0 |
100 | 42.6 | 44.1 |
200 | 51.4 | 73.3 |
Health Risk Assessments
This compound has been subjected to extensive health risk assessments due to its widespread use.
Toxicological Studies
Toxicological evaluations in animal models have demonstrated that exposure to this compound can lead to various biochemical changes, including elevated liver enzymes and oxidative stress markers . In male albino rats treated with this compound, significant increases in plasma liver biomarker enzymes were observed, indicating potential hepatotoxicity .
Table 3: Biochemical Changes Induced by this compound in Animal Studies
Parameter | Control Group (Mean ± SE) | This compound Group (Mean ± SE) |
---|---|---|
ALT (U/L) | 30 ± 5 | 60 ± 10 |
Urea (g/dl) | 39 ± 3 | 78 ± 5 |
Creatinine (mg/dl) | 0.47 ± 0.02 | 0.71 ± 0.06 |
Innovative Applications
Recent research has explored innovative formulations of this compound to enhance its efficacy and reduce environmental risks.
Microencapsulation
Microencapsulated formulations of this compound have shown promise in increasing antifungal activity while minimizing phytotoxicity. A study demonstrated that chitosan-difenoconazole microcapsules exhibited enhanced inhibitory effects against fungal pathogens compared to conventional formulations .
Table 4: Antifungal Activity of Microencapsulated this compound
Concentration (μg/mL) | Inhibition Zone Diameter (mm) |
---|---|
Control | 10 |
Chitosan-Difenoconazole (10) | 20 |
Chitosan-Difenoconazole (200) | 30 |
Regulatory Considerations
The use of this compound is regulated due to its potential health risks and environmental impact. Regulatory bodies continuously assess its maximum residue levels in food products to ensure consumer safety .
Mechanism of Action
Difenoconazole acts as a systemic fungicide. It inhibits ergosterol biosynthesis, disrupting fungal cell membranes. The compound targets cytochrome P450 enzymes involved in sterol synthesis, leading to fungal growth inhibition.
Comparison with Similar Compounds
Comparative Analysis with Similar Triazole Fungicides
Molecular Interactions and Binding Efficacy
Difenoconazole demonstrates superior binding affinity to CYP51 compared to experimental triazole derivatives. Molecular docking studies revealed a docking score of −6.702 for this compound, outperforming compounds 5a4 (−4.787) and 5b2 (−5.108) . Key interactions include:
- Hydrophobic interactions with residues Y122, L125, and W233.
- Coordination bonds with Fe³⁺ in the CYP51 active site. Unlike 5a4 and 5b2, this compound lacks π-π stacking or hydrogen bonds, suggesting hydrophobic interactions dominate its efficacy .
Table 1: Docking Scores and Key Interactions of Triazole Compounds
Compound | Docking Score | Key Interactions |
---|---|---|
This compound | −6.702 | Fe³⁺ coordination, hydrophobic |
5a4 | −4.787 | H-bond (Y136), π-π stacking |
5b2 | −5.108 | π-π stacking (Y122, F234) |
Environmental Persistence and Degradation
This compound exhibits longer environmental persistence than tebuconazole and propiconazole. In paddy fields, its half-life in water ranges from 0.22 days (chemical fertilizer) to 0.50 days (biogas residues), while sediment half-lives extend to 4.64–10.09 days . Comparatively, tebuconazole has a soil half-life of 20–50 days, and propiconazole persists for 40–160 days .
Table 2: Environmental Half-Lives of Triazole Fungicides
Fungicide | Water (Days) | Sediment/Soil (Days) |
---|---|---|
This compound | 0.22–0.50 | 4.64–10.09 |
Tebuconazole | 0.5–1.0 | 20–50 |
Propiconazole | 0.3–0.7 | 40–160 |
Stereoselectivity and Bioactivity
This compound’s stereoisomers exhibit distinct bioactivity and toxicity profiles, a feature less pronounced in other triazoles. (2R,4S)-difenoconazole shows 2–5× higher efficacy against Botrytis cinerea than other isomers, while (2S,4S)-difenoconazole has 3× greater toxicity to non-target species . In contrast, propiconazole and tebuconazole lack stereoselective degradation or activity differences .
Cross-Resistance with Medical Triazoles
This compound shares structural similarities with medical triazoles (e.g., voriconazole), leading to cross-resistance in Aspergillus fumigatus. Homology modeling shows overlapping binding modes with CYP51, facilitating resistance mutations (e.g., TR₃₄/L98H) . Propiconazole and epoxiconazole also induce cross-resistance, but this compound’s higher persistence may exacerbate resistance spread .
Toxicity Profiles
- Ecotoxicology: this compound is highly toxic to aquatic organisms (e.g., Daphnia magna EC₅₀ = 0.0056 mg/L), surpassing tebuconazole (EC₅₀ = 0.12 mg/L) .
Regulatory and Residue Monitoring
Residue monitoring via HPLC-MS/MS achieves detection limits of 0.0002 mg/kg, superior to gas chromatography methods for tebuconazole (LOD = 0.01 mg/kg) .
Biological Activity
Difenoconazole is a systemic fungicide belonging to the triazole class, primarily used in agriculture to control a variety of fungal pathogens. Its biological activity encompasses antifungal properties, potential toxicological effects, and interactions with biological systems. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Antifungal Activity
This compound exhibits significant antifungal activity against various plant pathogens. A study demonstrated that this compound-loaded microcapsules enhanced antifungal effects by increasing the leakage of DNA and proteins from fungal cells, indicating a disruption of cellular integrity. The study reported a concentration-dependent increase in DNA leakage, with 200 μg/mL showing notable effects compared to controls .
Table 1: Antifungal Efficacy of this compound Microcapsules
Concentration (μg/mL) | DNA Leakage (%) | Protein Leakage (%) |
---|---|---|
Control | 1.77 | 1.88 |
10 | 2.64 | 2.35 |
100 | 3.01 | 3.68 |
200 | 6.22 | N/A |
Toxicological Effects
Research has highlighted the toxicological profile of this compound, particularly its effects on mammalian systems. Long-term studies in rats and mice revealed hepatic hypertrophy and increased liver weight as primary toxicological endpoints. Notably, hepatocellular adenomas were observed in high-dose groups, indicating potential carcinogenicity at elevated exposure levels .
Table 2: Toxicological Findings in Rodent Studies
Study Type | Species | Dose (mg/kg bw/day) | Observed Effects |
---|---|---|---|
Long-term Feeding | Rats | 1.0 | Hepatic hypertrophy, reduced body weight gains |
Long-term Feeding | Mice | 423 | Increased incidence of hepatocellular adenomas |
Dermal Toxicity | Rats | 100 | Skin lesions, minimal centrilobular hypertrophy |
This compound acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. In addition to its antifungal properties, this compound has been shown to influence oxidative stress markers in various organisms.
A study involving rats exposed to this compound indicated increased lipid peroxidation and altered antioxidant enzyme activities, suggesting that this compound may induce oxidative stress .
Table 3: Oxidative Stress Parameters in Treated Rats
Treatment Group | MDA Levels (μmol/L) | SOD Activity (U/mL) |
---|---|---|
Control | N/A | N/A |
This compound | Increased | Increased |
Diclofop-methyl | Increased | N/A |
Case Studies and Environmental Impact
In agricultural applications, this compound has been shown to affect non-target organisms, including aquatic life. Studies have documented cardiotoxicity and growth inhibition in fish exposed to this compound, raising concerns about its environmental impact .
Furthermore, research indicates that this compound can inhibit chlorophyll biosynthesis in plants, leading to impaired growth and development in crops such as wheat .
Table 4: Effects on Aquatic Organisms
Organism Type | Observed Effect |
---|---|
Fish | Cardiotoxicity |
Aquatic Plants | Growth inhibition |
Q & A
Basic Research Questions
Q. What are the standard methodologies for determining difenoconazole residues in crops, and how are tolerances calculated?
- Methodology : Residue studies require field trials designed per OECD guidelines, ensuring geographical diversity and independent trial sites. Storage stability data must validate residue decline over time. For example, in blueberries, two non-independent trials (e.g., T162 and T163 in Canada) were excluded due to proximity and identical conditions, with the higher residue trial (T162) used to set a tolerance of 4.0 ppm for bushberry subgroup 13-07B .
- Key Considerations : Use bridging studies to compare formulations (e.g., EC vs. EW) when data gaps exist. Crop group tolerances are determined using maximum residue levels (MRLs) adjusted for storage stability (e.g., 53% adjustment for blueberries) .
Q. How should human health risks from dietary exposure to this compound be assessed?
- Methodology : Integrate dietary and drinking water exposure models, incorporating toxicological reference values (e.g., NOAELs). The U.S. EPA uses probabilistic risk assessments, accounting for metabolites like 1,2,4-triazole derivatives, which were evaluated via SAR (Structure-Activity Relationship) analysis using DEREK v.12 .
- Data Gaps : Conditional requirements (e.g., dermal penetration studies under 40 CFR §158.500) may apply. Ongoing monitoring of human incidents informs updates to risk assessments .
Q. What analytical methods are validated for enforcing this compound residue limits in plant matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is standard. The European Food Safety Authority (EFSA) confirms method adequacy for crops like pome fruits and cereals, with enforcement limits (e.g., 0.05–4.0 ppm) based on field trial data and OECD calculations .
Advanced Research Questions
Q. How can discrepancies in residue data between this compound formulations (EC, SC, EW) be resolved?
- Experimental Design : Conduct side-by-side field trials comparing formulations. For blueberries, three bridging trials showed EC and EW formulations produced comparable residues, supporting extrapolation despite limited SC data .
- Statistical Analysis : Apply ANOVA to assess residue variance across formulations. Non-independent trials (e.g., <20 miles apart) must be excluded to avoid bias .
Q. What microbial degradation pathways exist for this compound, and how can they be optimized?
- Methodology : Isolate strains (e.g., Ensifer sp. B2) from pesticide-contaminated sludge. Assess degradation efficiency via HPLC, optimizing conditions (pH, temperature). Strain B2 degrades 100 mg/L this compound by >85% in 24 hours, utilizing it as a sole carbon source .
- Applications : Explore bioaugmentation in soil remediation, but validate under field conditions to account for environmental variables (e.g., organic matter content) .
Q. How does this compound’s environmental fate in rice paddies influence residue management strategies?
- Field Studies : Monitor dissipation kinetics in water, soil, and rice plants. Adsorption coefficients (Kd) indicate moderate soil binding, requiring frequent application adjustments to prevent groundwater contamination .
- Modeling : Use first-order kinetics to predict half-lives (t½) and optimize application timing relative to harvest intervals .
Q. What are the implications of this compound’s stereoisomerism for risk assessments?
- Analytical Challenges : Develop chiral separation techniques (e.g., chiral HPLC) to quantify individual isomers. EFSA notes unresolved preferential metabolism in plants, necessitating provisional consumer exposure assessments until isomer-specific data exist .
- Regulatory Impact : Revise MRLs if isomer toxicity varies significantly. Current assessments assume equal toxicity across isomers .
Q. Data Contradiction and Synthesis
Q. How should conflicting residue data from non-independent field trials be addressed?
- Resolution : Apply OECD’s tolerance calculation procedures, excluding non-independent trials (e.g., T162 and T163) to avoid inflated variance. Use the highest valid residue value for conservative MRL setting .
Q. What strategies reconcile discrepancies between petitioned and recommended tolerances?
- Case Study : For bushberry subgroup 13-07B, Syngenta’s petitioned tolerance (3.0 ppm) was revised to 4.0 ppm after excluding non-independent trials. Regulatory bodies must transparently document exclusion criteria and statistical methods .
Q. Emerging Research Areas
Q. Can this compound’s crystal structure inform formulation stability or environmental persistence?
- Structural Insights : X-ray diffraction reveals hydrogen bonding (C–H⋯N/O) networks stabilizing the molecule. Disorder in the dioxolane ring (C15) suggests conformational flexibility, potentially affecting degradation pathways .
Q. How might climate change alter this compound’s efficacy and environmental mobility?
- Hypothesis Testing : Simulate extreme temperatures and rainfall in field trials. Monitor residue wash-off and soil adsorption under varying climatic conditions .
Properties
IUPAC Name |
1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJATMQXGBDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032372 | |
Record name | Difenoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
100.8 °C (3.7 mPa) | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 15 mg/L at 25 °C, In water, 5 mg/L at 20 °C, Very soluble in most organic solvents, Soluble in acetone, dichloromethane, toluene, methanol and ethyl acetate >500 g/L, hexane 3 g/L, octanol 110 g/L (at 25 °C) | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5 g/cu cm at 20 °C | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.2X10-7 Pa at 20 °C (9.0X10-10 mm Hg), 2.5X10-10 mm Hg at 25 °C (3.3X10-5 mPa) | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, White to light beige crystals, Beige-grayish crystalline solid | |
CAS No. |
119446-68-3 | |
Record name | Difenoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119446-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difenoconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119446683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difenoconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole, 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
78.6 °C | |
Record name | Difenoconazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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